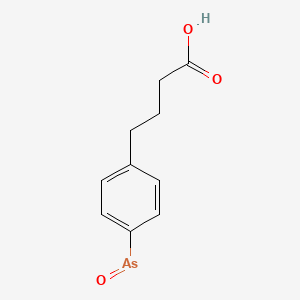

4-(p-Arsenosophenyl)butyric acid

Description

4-(p-Arsenosophenyl)butyric acid is an organoarsenic compound featuring a butyric acid backbone substituted with a phenyl group bearing an arsenoso (AsO) functional group at the para position.

Properties

CAS No. |

6266-93-9 |

|---|---|

Molecular Formula |

C10H11AsO3 |

Molecular Weight |

254.11 g/mol |

IUPAC Name |

4-(4-arsorosophenyl)butanoic acid |

InChI |

InChI=1S/C10H11AsO3/c12-10(13)3-1-2-8-4-6-9(11-14)7-5-8/h4-7H,1-3H2,(H,12,13) |

InChI Key |

JKYKCVBYQSRHCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)[As]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Arsenosophenyl)butyric acid typically involves the reaction of 4-bromobutyric acid with sodium arsenite in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-BrC4H7COOH+Na3AsO3→4-(p-Arsenosophenyl)butyric acid+NaBr

Industrial Production Methods: Industrial production of 4-(p-Arsenosophenyl)butyric acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields

Comparison with Similar Compounds

4-(p-Iodophenyl)butyric Acid

- Structure : A phenyl ring with an iodine substituent at the para position, linked to a butyric acid chain.

- Applications :

- Key Findings :

4-Phenylbutyric Acid

- Structure : A simple phenyl-substituted butyric acid.

- Applications :

- Key Properties :

4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB)

- Structure: A phenoxy group with chlorine substituents at positions 2 and 4, attached to butyric acid.

- Applications :

- Herbicide used in agriculture.

- Environmental Behavior :

4-(3-Indolyl)butyric Acid (IBA)

4-(4-Aminophenyl)butyric Acid

- Structure: A para-aminophenyl-substituted butyric acid.

- Applications: Intermediate in pharmaceutical synthesis; the amino group enables conjugation with targeting ligands or radionuclides .

4-(4-Fluorobenzoyl)butyric Acid

- Structure : A fluorinated benzoyl-substituted butyric acid.

- Properties :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic and Environmental Data

Research Findings and Trends

- Targeted Therapy: Halogenated analogs like 4-(p-iodophenyl)butyric acid show promise in oncology due to enhanced tumor retention . The arsenoso variant could leverage similar targeting mechanisms but requires dosimetry studies to mitigate arsenic toxicity.

- Environmental Impact: Chlorinated phenoxy derivatives (e.g., 2,4-DB) highlight the trade-off between efficacy and environmental persistence. The arsenoso group may pose greater ecological risks, necessitating advanced degradation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.